molecular formula C16H13N3O2S2 B12506020 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B12506020
M. Wt: 343.4 g/mol
InChI Key: JEGOMJAIDLPHMP-UHFFFAOYSA-N
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Description

2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that features a unique combination of indole, thieno, and pyrimidinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thieno[3,2-d]pyrimidin-4-one Core Formation: This step involves the cyclization of appropriate thieno and pyrimidine precursors under high-temperature conditions, often using a strong acid catalyst.

    Linking the Indole and Thieno[3,2-d]pyrimidin-4-one Units: The final step involves the formation of a sulfanyl linkage between the indole and thieno[3,2-d]pyrimidin-4-one units. This can be achieved through nucleophilic substitution reactions using thiol reagents and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Thiol reagents, halogenated solvents, and base catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
  • 3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-2-(2-methylprop-2-enyl)-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-b]pyrimidin-1-one

Uniqueness

2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-3H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific combination of indole, thieno, and pyrimidinone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13N3O2S2

Molecular Weight

343.4 g/mol

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C16H13N3O2S2/c20-13(19-7-5-10-3-1-2-4-12(10)19)9-23-16-17-11-6-8-22-14(11)15(21)18-16/h1-4,6,8H,5,7,9H2,(H,17,18,21)

InChI Key

JEGOMJAIDLPHMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3)SC=C4

Origin of Product

United States

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